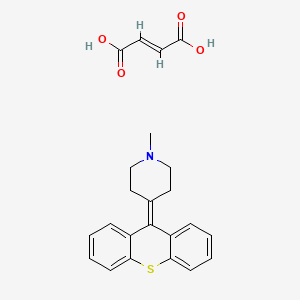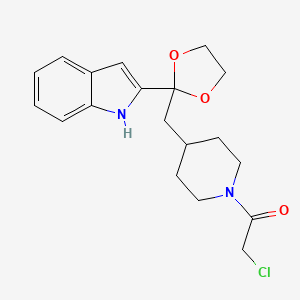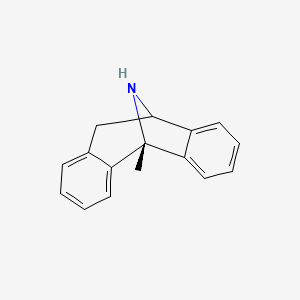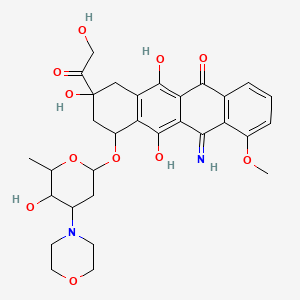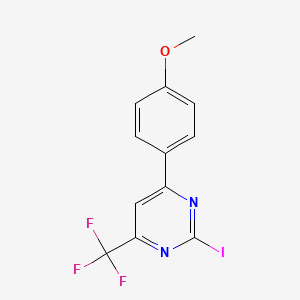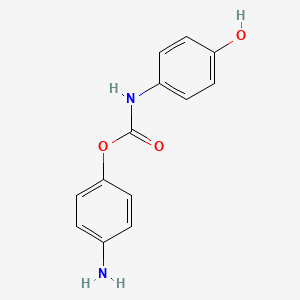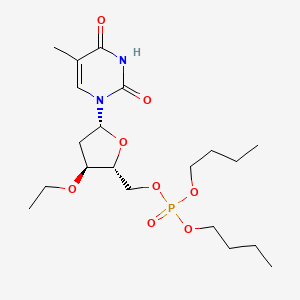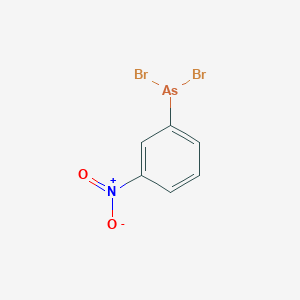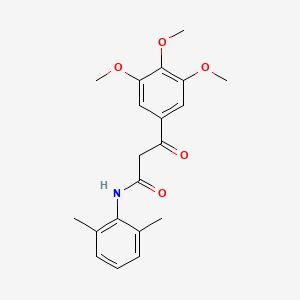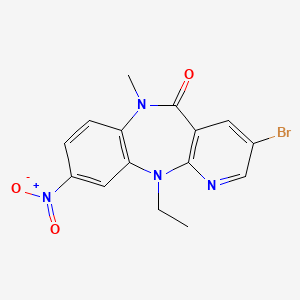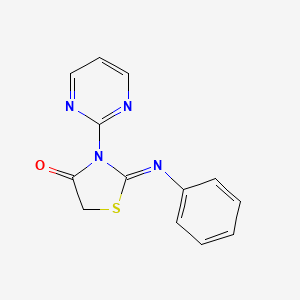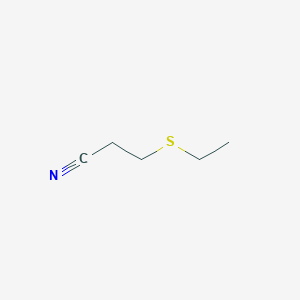
4-(Trichloromethoxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethoxy group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trichloromethoxy)benzoyl chloride can be synthesized through the chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures . The reaction typically involves the substitution of the methoxy group with a trichloromethoxy group, facilitated by the presence of chlorine gas.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled chlorination of 4-methoxybenzoyl chloride in a reactor, with careful monitoring of temperature and chlorine gas flow to ensure complete conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trichloromethoxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
4-(Trichloromethoxy)benzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Trichloromethoxy)benzoyl chloride has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mecanismo De Acción
The mechanism of action of 4-(Trichloromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The trichloromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Benzotrichloride: Similar in structure but lacks the acyl chloride group.
Benzoyl Chloride: Similar in structure but lacks the trichloromethoxy group.
Uniqueness
4-(Trichloromethoxy)benzoyl chloride is unique due to the presence of both the trichloromethoxy and acyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
36823-89-9 |
|---|---|
Fórmula molecular |
C8H4Cl4O2 |
Peso molecular |
273.9 g/mol |
Nombre IUPAC |
4-(trichloromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Clave InChI |
LYJCNWQXQAONLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


